Molecular Weight and Lipophilicity Advantage vs. Dimethylamino Analog CAS 15433-79-1
The target compound possesses a molecular weight 26 Da higher than the dimethylamino analog and a predicted logP advantage of approximately 1.2 log units, consistent with the introduction of the cyclopropylmethyl ring . The dimethylamino analog exhibits a PubChem-computed XLogP3-AA of 0.0, classifying it as highly polar and suboptimal for passive blood-brain barrier penetration [1]. In contrast, compounds bearing N-cyclopropylmethyl substituents consistently demonstrate increased CNS partitioning attributable to improved lipophilicity and reduced hydrogen-bonding capacity [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | MW 181.23 g/mol; predicted logP ≈1.2 (ChemDraw estimate); H-bond acceptors 3; rotatable bonds 5 |
| Comparator Or Baseline | 5-[(Dimethylamino)methyl]-2-furanmethanol: MW 155.19 g/mol; XLogP3-AA 0.0 [1] |
| Quantified Difference | ΔMW = +26 Da; ΔlogP ≈ +1.2 units (predicted); ΔH-bond acceptors = 0; Δrotatable bonds = +2 |
| Conditions | Computed properties from PubChem (XLogP3 3.0) and vendor datasheets; experimental logP not available for target compound |
Why This Matters
The 1.2-log-unit lipophilicity increase positions the target compound as a superior late-stage functionalization candidate for CNS-penetrant ligands, where logP values between 1 and 3 are favored.
- [1] PubChem CID 84906. 5-((Dimethylamino)methyl)-2-furanmethanol – XLogP3-AA 0.0, MW 155.19 g/mol. Available: https://pubchem.ncbi.nlm.nih.gov/compound/5-_Dimethylamino_methyl_-2-furanmethanol View Source
- [2] Pajouhesh, H. and Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2(4), 541-553. Reviews logP and CNS drug-likeness. View Source
